molecular formula C16H15N3O4 B2791670 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide CAS No. 887884-58-4

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Cat. No. B2791670
CAS RN: 887884-58-4
M. Wt: 313.313
InChI Key: ABVGGODDWYWJNB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan ring, an oxadiazole ring, and a benzamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Benzamide is a carboxamide derived from benzoic acid.


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, furan compounds are generally synthesized from furan-2-carboxylic acid hydrazide . Oxadiazole compounds can also be synthesized from furan-2-carboxylic acid hydrazide .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Furan and oxadiazole rings are planar, and the benzamide group would add additional complexity .

Mechanism of Action

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide exerts its effects through various mechanisms, including the inhibition of protein kinases and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. This compound has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of oxidative stress and inflammation in the brain, and the inhibition of pro-inflammatory cytokine production. This compound has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has several advantages for lab experiments, including its small size and ease of synthesis. This compound can be synthesized using various methods, and its purity and yield can be easily monitored using standard analytical techniques. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has several potential future directions for scientific research, including the development of this compound analogs with improved solubility and reduced toxicity. This compound analogs could also be developed with specific targeting capabilities, which could improve the efficacy of this compound in the treatment of various diseases. Additionally, this compound could be studied in combination with other drugs to determine its potential synergistic effects in the treatment of cancer and other diseases. Finally, this compound could be studied in preclinical and clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has been synthesized using various methods, including the reaction of 2-furoic acid hydrazide with 4-isopropoxybenzoyl chloride and oxalyl chloride, followed by the reaction of the resulting intermediate with 2-amino-5-(furan-2-yl)-1,3,4-oxadiazole. Another method involves the reaction of 2-furoic acid hydrazide with 4-isopropoxybenzoyl chloride and triethylamine, followed by the reaction of the resulting intermediate with 2-amino-5-(furan-2-yl)-1,3,4-oxadiazole. Both methods have been shown to yield this compound with high purity and yield.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has been studied for its potential applications in various fields of medicine, including cancer research, neurodegenerative diseases, and inflammation. This compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10(2)22-12-7-5-11(6-8-12)14(20)17-16-19-18-15(23-16)13-4-3-9-21-13/h3-10H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVGGODDWYWJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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